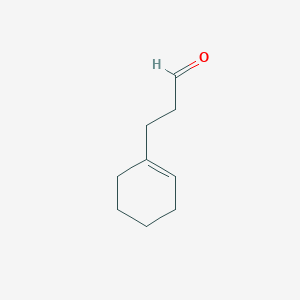
1-Cyclohexene-1-propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexene-1-propanal is an organic compound with the molecular formula C9H14O It is a member of the cycloalkenes family, characterized by a cyclohexene ring attached to a propanal group
Méthodes De Préparation
1-Cyclohexene-1-propanal can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexene with propanal in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
In industrial settings, the production of this compound may involve more complex processes, such as catalytic hydrogenation or oxidation reactions. These methods are designed to maximize efficiency and scalability, allowing for large-scale production of the compound.
Analyse Des Réactions Chimiques
1-Cyclohexene-1-propanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form cyclohexene-1-propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclohexene-1-propanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Cyclohexene-1-propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances and flavors, owing to its pleasant aroma and chemical stability.
Mécanisme D'action
The mechanism of action of 1-Cyclohexene-1-propanal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Cyclohexene-1-propanal can be compared with other similar compounds, such as cyclohexene, cyclohexanol, and cyclohexanone.
Cyclohexene: Unlike this compound, cyclohexene lacks the aldehyde group, making it less reactive in certain chemical reactions.
Cyclohexanol: This compound has a hydroxyl group instead of an aldehyde group, leading to different chemical properties and reactivity.
Cyclohexanone: With a ketone group, cyclohexanone exhibits different reactivity patterns compared to this compound.
The uniqueness of this compound lies in its combination of a cyclohexene ring and an aldehyde group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
60416-25-3 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
3-(cyclohexen-1-yl)propanal |
InChI |
InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h5,8H,1-4,6-7H2 |
Clé InChI |
JCJMLAMVTOLKIU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


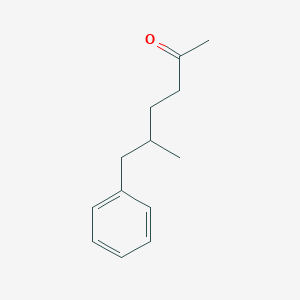
![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
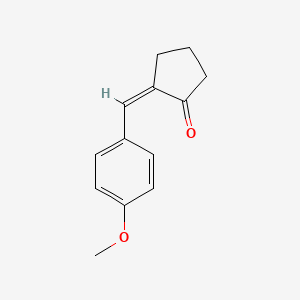
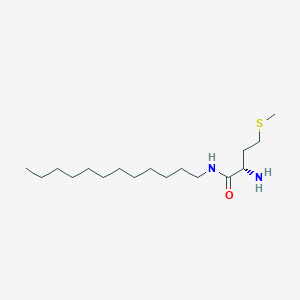


![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)
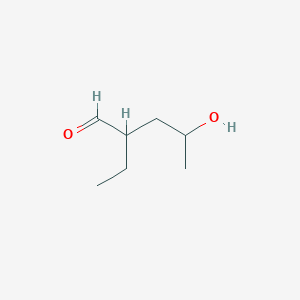





![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)
